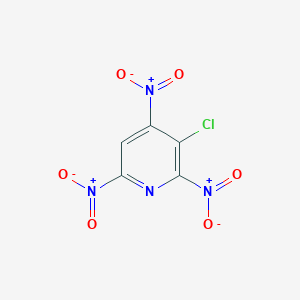
3-Chloro-2,4,6-trinitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,4,6-trinitropyridine is a chlorinated nitropyridine derivative It is a heterocyclic aromatic compound with three nitro groups and one chlorine atom attached to a pyridine ring
準備方法
The synthesis of 3-Chloro-2,4,6-trinitropyridine typically involves nitration and chlorination reactions. One common method starts with the nitration of pyridine to form 2,4,6-trinitropyridine, followed by chlorination to introduce the chlorine atom at the 3-position. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid for nitration, and chlorinating agents such as phosphorus oxychloride for chlorination .
化学反応の分析
3-Chloro-2,4,6-trinitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen-containing compounds.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .
科学的研究の応用
3-Chloro-2,4,6-trinitropyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of energetic materials due to its high nitrogen content and potential for high energy release.
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of heterocyclic compounds with biological activity
作用機序
The mechanism of action of 3-Chloro-2,4,6-trinitropyridine involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The nitro groups are electron-withdrawing, making the pyridine ring electron-deficient and highly reactive towards nucleophilic attack. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of various derivatives .
類似化合物との比較
3-Chloro-2,4,6-trinitropyridine can be compared with other nitropyridine derivatives such as:
2,4,6-Trinitropyridine: Lacks the chlorine atom but has similar energetic properties.
3,5-Dichloro-2,4,6-trinitropyridine: Contains two chlorine atoms, which may alter its reactivity and applications.
2,6-Diamino-3,5-dinitropyridine: Contains amino groups instead of chlorine, leading to different chemical properties and applications
特性
CAS番号 |
920502-81-4 |
|---|---|
分子式 |
C5HClN4O6 |
分子量 |
248.54 g/mol |
IUPAC名 |
3-chloro-2,4,6-trinitropyridine |
InChI |
InChI=1S/C5HClN4O6/c6-4-2(8(11)12)1-3(9(13)14)7-5(4)10(15)16/h1H |
InChIキー |
JFJBNCNIYCWFAX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
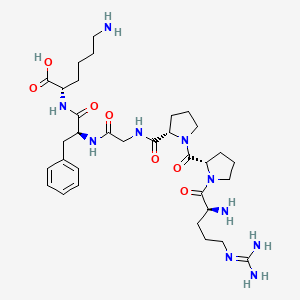
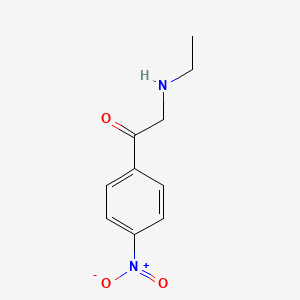

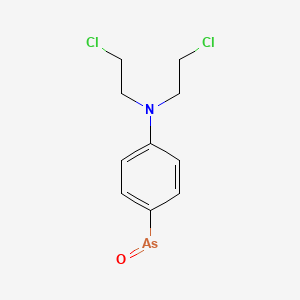

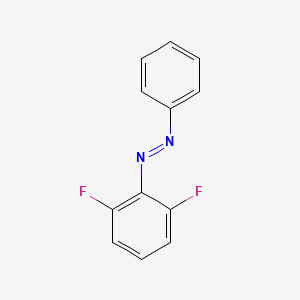

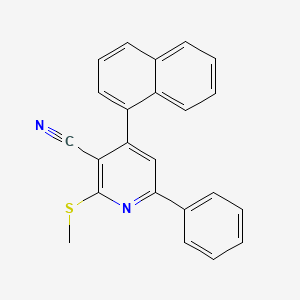
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)

![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)
